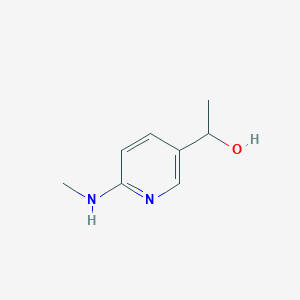
1-(6-(Methylamino)pyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Methylamino)pyridin-3-yl)ethanol is an organic compound with the molecular formula C8H12N2O It features a pyridine ring substituted with a methylamino group at the 6-position and an ethanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-(Methylamino)pyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve:
Step 1: Condensation of 3-pyridinecarboxaldehyde with methylamine in an organic solvent like ethanol.
Step 2: Reduction of the resulting imine intermediate with sodium borohydride in ethanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions can be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Methylamino)pyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 1-(6-(Methylamino)pyridin-3-yl)acetic acid.
Reduction: 1-(6-(Methylamino)piperidin-3-yl)ethanol.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
1-(6-(Methylamino)pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-(Methylamino)pyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
1-(6-(Ethylamino)pyridin-3-yl)ethanol: Similar structure but with an ethylamino group instead of a methylamino group.
1-(6-(Dimethylamino)pyridin-3-yl)ethanol: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
1-(6-(Methylamino)pyridin-3-yl)ethanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methylamino group at the 6-position and the ethanol group at the 3-position provides distinct chemical properties compared to its analogs.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-[6-(methylamino)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6(11)7-3-4-8(9-2)10-5-7/h3-6,11H,1-2H3,(H,9,10) |
InChI Key |
USDDNZDRRQGGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


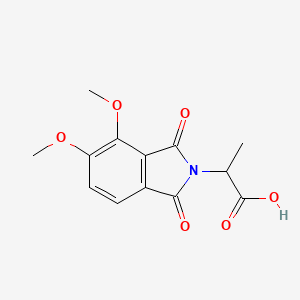

![exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13012137.png)

![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)
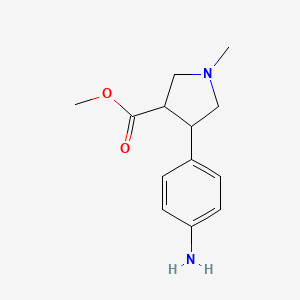

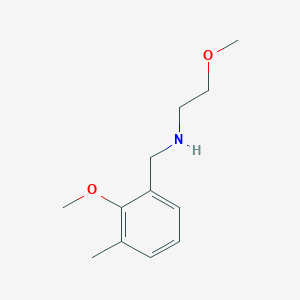
![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
![4-(3-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012167.png)
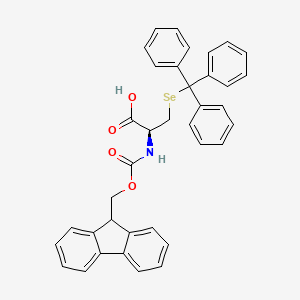

![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13012181.png)

